

Application Note: In Vitro Mast Cell Degranulation Assay for Olopatadine

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Compound of Interest		
Compound Name:	Olopatadine Hydrochloride	
Cat. No.:	B1677273	Get Quote

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Objective

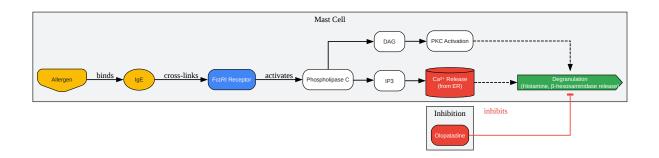
This document provides a detailed protocol for an in vitro mast cell degranulation assay to evaluate the mast cell stabilizing properties of Olopatadine. The protocol is optimized for use with the human mast cell line LAD2 or the rat basophilic leukemia cell line RBL-2H3, both established models for studying mast cell biology and allergy.

Introduction

Mast cells are key effector cells in allergic reactions, releasing a variety of inflammatory mediators upon activation. [1][2][3] Olopatadine is a dual-action anti-allergic agent that functions as both a selective histamine H1 receptor antagonist and a mast cell stabilizer. [1][4][5] Its mast cell stabilizing activity inhibits the release of histamine and other pro-inflammatory mediators, thereby mitigating the allergic response. [1][3][4] This application note describes a robust in vitro assay to quantify the inhibitory effect of Olopatadine on mast cell degranulation, a critical step in the drug development and research process for anti-allergic compounds. The assay measures the release of β -hexosaminidase, a granular enzyme released along with histamine during degranulation. [6][7]

Signaling Pathway of Mast Cell Degranulation and Inhibition by Olopatadine



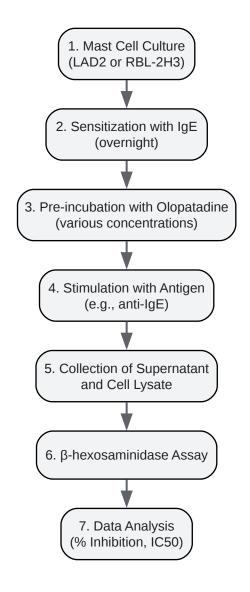


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Caption: IgE-mediated mast cell degranulation pathway and its inhibition by Olopatadine.

Experimental Workflow





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Caption: Workflow for the in vitro mast cell degranulation assay.

Experimental Protocols Materials and Reagents

- Cell Lines: Human Mast Cell Line (LAD2) or Rat Basophilic Leukemia (RBL-2H3) cells.
- · Culture Media:
 - For LAD2: StemPro-34 SFM supplemented with StemPro-34 Nutrient Supplement, 100 ng/mL recombinant human Stem Cell Factor (SCF), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.[8][9]



- For RBL-2H3: Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine
 Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Reagents for Sensitization and Stimulation:
 - Human IgE (for LAD2) or mouse anti-DNP IgE (for RBL-2H3).
 - o Antigen: Anti-human IgE antibody (for LAD2) or DNP-BSA (for RBL-2H3).
- Test Compound: Olopatadine hydrochloride.
- Assay Buffers and Solutions:
 - Tyrode's Buffer (or HEPES buffer).[10][11]
 - β-hexosaminidase substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[10][12]
 - Lysis Buffer: 0.1% Triton X-100 in Tyrode's Buffer.[10][12]
 - Stop Solution: 0.1 M Carbonate/Bicarbonate buffer, pH 10.0.[13]
- Equipment:
 - 37°C, 5% CO2 incubator.
 - 96-well flat-bottom cell culture plates.
 - Microplate reader (405 nm).

Cell Culture

- LAD2 Cells: Culture in StemPro-34 medium supplemented as described above. Maintain cell density between 0.2 x 10⁶ and 0.8 x 10⁶ cells/mL.
- RBL-2H3 Cells: Culture in MEM with 20% FBS. Passage cells every 2-3 days when they reach 80-90% confluency.

Mast Cell Degranulation Assay Protocol



Cell Seeding and Sensitization:

- Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well for LAD2 or 2 x 10⁵ cells/well for RBL-2H3.
- Add human IgE (100 ng/mL for LAD2) or mouse anti-DNP IgE (100 ng/mL for RBL-2H3) to the culture medium.[10]
- Incubate overnight at 37°C in a 5% CO2 incubator.

· Compound Treatment:

- The next day, gently wash the sensitized cells twice with warm Tyrode's Buffer.
- Prepare serial dilutions of Olopatadine in Tyrode's Buffer.
- $\circ~$ Add 50 μL of the Olopatadine dilutions to the respective wells. For control wells, add 50 μL of Tyrode's Buffer.
- Incubate for 30 minutes at 37°C.[14][15]

• Cell Stimulation:

- Prepare the stimulating antigen (anti-IgE for LAD2 or DNP-BSA for RBL-2H3) in Tyrode's Buffer.
- \circ Add 50 μ L of the antigen solution to each well, except for the non-stimulated control wells (add buffer instead).
- Incubate for 30-60 minutes at 37°C.[13]

Sample Collection:

- After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C.
- \circ Carefully collect 50 μ L of the supernatant from each well and transfer to a new 96-well plate. This contains the released β -hexosaminidase.



 \circ To the remaining cell pellets, add 50 μ L of 0.1% Triton X-100 to lyse the cells. This represents the total cellular β -hexosaminidase.

β-Hexosaminidase Release Assay

- Add 50 μL of the pNAG substrate solution to each well of the supernatant plate and the cell lysate plate.[12]
- Incubate the plates for 60-90 minutes at 37°C.[10]
- Stop the reaction by adding 150 μL of the stop solution to each well.
- Read the absorbance at 405 nm using a microplate reader.

Data Analysis

- Calculate the percentage of degranulation:
 - % Degranulation = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Cell Lysate)) x 100
- Calculate the percentage of inhibition:
 - % Inhibition = (1 (% Degranulation with Olopatadine / % Degranulation of Stimulated Control)) x 100
- Determine the IC50 value:
 - Plot the % Inhibition against the log concentration of Olopatadine and perform a non-linear regression analysis to determine the IC50 value.

Data Presentation

The following table summarizes expected results for Olopatadine in a mast cell degranulation assay. Values are illustrative and may vary depending on experimental conditions.



Compound	Concentration	% Inhibition of Degranulation (Mean ± SD)	IC50
Olopatadine	1 μΜ	25 ± 5%	\multirow{4}{*}{13.1 µM[14][15]}
10 μΜ	55 ± 8%		
100 μΜ	85 ± 6%	_	
1 mM	98 ± 2%		
Control	Vehicle	0 ± 3%	N/A

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the mast cell stabilizing effects of Olopatadine in vitro. By following this standardized procedure, researchers can obtain reliable and reproducible data on the inhibitory potential of Olopatadine and other test compounds on mast cell degranulation. This assay is a valuable tool in the discovery and development of novel anti-allergic therapies.

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